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Compound of Interest

Compound Name: XX-650-23

Cat. No.: B15571550

An In-depth Technical Guide on the Core Preliminary Research Findings

This technical whitepaper provides a comprehensive overview of the preliminary research
findings for XX-650-23, a small-molecule inhibitor targeting the CREB-CBP interaction. The
document is intended for researchers, scientists, and drug development professionals, offering
a detailed look into the molecule's mechanism of action, preclinical efficacy, and safety profile,
supported by quantitative data, experimental methodologies, and visual diagrams of key
pathways and workflows.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth
of abnormal myeloid cells in the bone marrow and blood.[1] A key challenge in AML treatment
IS overcoming resistance to therapy and preventing relapse.[2] The transcription factor CREB
(cCAMP Response Element Binding Protein) is overexpressed in a majority of AML patients and
is correlated with a poorer prognosis, making it a promising therapeutic target.[1][2][3] XX-650-
23, chemically known as N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide, is a preclinical small-
molecule inhibitor designed to disrupt the critical interaction between CREB and its coactivator,
CREB Binding Protein (CBP). By preventing this interaction, XX-650-23 effectively inhibits
CREB-mediated gene transcription, which is crucial for the proliferation and survival of
leukemia cells. This document synthesizes the available preclinical data to elucidate the
therapeutic potential and underlying mechanisms of XX-650-23 in the context of AML.
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Mechanism of Action

The oncogenic role of CREB in AML is linked to its ability to drive the transcription of genes
essential for cell survival and proliferation. For its full transcriptional activity, CREB must be
phosphorylated (p)CREB) and subsequently recruit the histone acetyltransferase CBP. This
pCREB-CBP complex initiates the transcription of target genes, including key anti-apoptotic
proteins like BCL-2 and MCL-1.

XX-650-23 acts as a competitive inhibitor, specifically targeting the KIX domain on CBP, which
is the binding site for pPCREB. By occupying this domain, XX-650-23 physically obstructs the
recruitment of CBP by pCREB, leading to the suppression of the CREB-driven transcriptional
program. This targeted disruption results in the downregulation of survival genes, ultimately
inducing cell cycle arrest and apoptosis in CREB-dependent cancer cells.
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Mechanism of Action of XX-650-23
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Caption: XX-650-23 competitively binds to the CBP KIX domain, blocking pCREB interaction
and halting transcription.

Preclinical Efficacy
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The anti-leukemic activity of XX-650-23 has been evaluated through extensive in vitro and in
vivo studies, demonstrating its potency against AML cells while sparing normal cells.

XX-650-23 has demonstrated significant dose-dependent cytotoxicity against a panel of human
AML cell lines. The half-maximal inhibitory concentration (ICso) values highlight its
effectiveness in the submicromolar to low micromolar range. Furthermore, the sensitivity of
AML cells to the compound directly correlates with their CREB expression levels, with higher
CREB expression predicting greater sensitivity. Studies have also shown that XX-650-23 acts
synergistically with standard AML chemotherapies, such as cytarabine and daunorubicin,
suggesting potential for combination therapies.

Table 1: In Vitro Cytotoxicity of XX-650-23 in AML Cell Lines

Cell Line ICso0 (48 hours) ICs0 (72 hours) Reference(s)
HL-60 870 nM ~700 nM - 2 pM

KG-1 910 nM ~700 nM - 2 uM

MOLM-13 2.0 uM Not Reported

| MV-4-11 | 2.3 uM | ~700 nM - 2 uM | |

The primary outcomes of XX-650-23 treatment in vitro are the induction of apoptosis and cell
cycle arrest. Treatment of HL-60 cells with 2 uM XX-650-23 for 72 hours resulted in over 95%
of cells entering early or late-stage apoptosis. This process is mediated by the intrinsic
apoptotic pathway, marked by the activation of Caspase-9 and Caspase-3 and the
downregulation of the anti-apoptotic protein Bcl-2.

The therapeutic potential of XX-650-23 was further validated in mouse xenograft models using
both human AML cell lines and patient-derived cells. In these models, treatment with XX-650-
23 led to a significant reduction in leukemia progression and a notable extension in the median
survival of the mice compared to vehicle-treated controls.

Table 2: In Vivo Efficacy of XX-650-23 in AML Xenograft Models
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Mouse Cell Li Treatment Median Mean Reference(s
ell Line
Model Arm Survival Survival )
DMSO
NSG MV-4-11 20 days 20.9 days
(Control)
XX-650-23
NSG MV-4-11 24 days 26.4 days
(Delayed)

| NSG | MV-4-11 | XX-650-23 (Early) | Not Reported | 31.2 days | |
NSG: NOD-SCID IL-2Rgamma null mice.

Treatment of engrafted mice with 2.3 mg/kg of XX-650-23 effectively reduced the expression of
validated CREB target genes in GFP-positive bone marrow cells, confirming the on-target
activity of the compound in a living system.

Safety and Selectivity

A critical aspect of a viable therapeutic agent is its selectivity for cancer cells over healthy cells.
Preliminary research indicates that XX-650-23 possesses a favorable safety profile.

Table 3: Preclinical Safety and Toxicity Data for XX-650-23

Concentration/Dos .
System/Assay Observation Reference(s)
e

Normal Human

L No effect on colony
Bone Marrow 10 pM (in vitro)

. formation.
Progenitors

No weight loss or
NSG Mice (Toxicity 10-20 mg/kg/day for hematologic, renal,
Study) 28 days (IP) hepatic, or cardiac

toxicity observed.

| Off-Target Effects (RNA-Seq) | 5 uM (in vitro) | No significant change in expression of target
genes for other CBP-binding transcription factors (e.g., RelA, Myb, Foxol). | |
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These findings suggest that XX-650-23 has a wide therapeutic window, showing little toxicity to
normal hematopoietic cells and no observable adverse effects in mice at therapeutic doses.
RNA-sequencing analysis further confirmed its specificity, as it did not significantly alter the

gene expression profiles of other transcription factors that bind to CBP's KIX domain, such as
Myb.

Key Experimental Protocols

The findings presented in this paper are based on a range of standard and advanced molecular
biology techniques. Detailed methodologies for the key experiments are outlined below.
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General Experimental Workflow for XX-650-23 Evaluation
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Caption: Workflow for evaluating XX-650-23, from in vitro cell-based assays to in vivo xenograft
models.

5.1 Cell Viability (MTT) Assay AML cells were seeded in 96-well plates and treated with a range
of XX-650-23 concentrations (e.g., 100 pM to 10 uM) or DMSO as a vehicle control for 48 to 72
hours. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) was added to each well and incubated to allow for its conversion to formazan by
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metabolically active cells. The formazan crystals were then dissolved, and the absorbance was
measured using a microplate reader. 1Cso values were calculated from the resulting dose-
response curves.

5.2 Apoptosis Assay (Annexin V Staining) Apoptosis was quantified using flow cytometry after
staining cells with Annexin V and a viability dye like DAPI or Propidium lodide. AML cells were
treated with XX-650-23 (e.g., 2 uM) or vehicle for specified time points (e.g., 24, 48, 72 hours).
After treatment, cells were harvested, washed, and resuspended in Annexin V binding buffer.
Fluorescently-labeled Annexin V and the viability dye were added, and samples were analyzed
on a flow cytometer. The distribution of cells into viable, early apoptotic, late apoptotic, and
necrotic populations was determined.

5.3 Western Blotting To assess changes in protein expression, AML cells were treated with XX-
650-23 or DMSO. Cells were then lysed, and protein concentrations were determined. Equal
amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The
membrane was blocked and then incubated with primary antibodies against target proteins
(e.g., Bcl-2, Mcl-1, Caspase-3, 3-actin). After incubation with a corresponding HRP-conjugated
secondary antibody, the protein bands were visualized using an enhanced chemiluminescence
(ECL) detection system.

5.4 In Vivo Xenograft Studies NOD-SCID IL-2Rgamma null (NSG) mice were irradiated and
subsequently injected intravenously or subcutaneously with human AML cells (e.g., 2x106 HL-
60 cells). Once tumors were established or after a brief engraftment period, mice were
randomized into treatment and control groups. The treatment group received daily
intraperitoneal (IP) injections of XX-650-23 (e.g., 2.3 mg/kg to 17.5 mg/kg), while the control
group received vehicle (DMSO). Mice were monitored daily for signs of toxicity and tumor
burden. Survival was tracked, and at the end of the study, tissues were harvested for
histological analysis or molecular assays.

Conclusion and Future Directions

The preliminary research on XX-650-23 establishes it as a specific and effective preclinical
inhibitor of the CREB-CBP interaction. It demonstrates potent anti-leukemic activity in vitro and
in vivo, selectively inducing apoptosis in AML cells while exhibiting minimal toxicity towards
normal cells. The mechanism of action is well-defined, involving the direct disruption of CREB-
mediated transcription of key survival genes.
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However, XX-650-23 is considered a "tool compound" and is not suitable for clinical
development due to suboptimal pharmacokinetic properties, including limited potency, solubility,
and a short half-life. Despite this, the "proof-of-principle" provided by XX-650-23 has been
invaluable. The success of this molecule in validating the CREB-CBP interaction as a
therapeutic target for AML prompted a search for existing drugs with similar structures and
more favorable clinical profiles. This effort led to the identification of niclosamide, an FDA-
approved anthelminthic drug, which also inhibits CREB-dependent signaling and is now being
investigated in a Phase | clinical trial for relapsed/refractory AML in children and young adults
(NCT05188170). The research on XX-650-23, therefore, serves as a foundational case study in
the successful preclinical validation of a novel therapeutic target for AML.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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